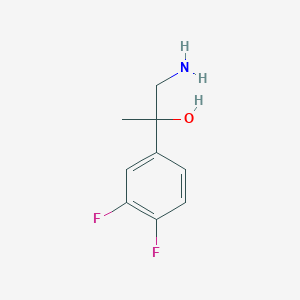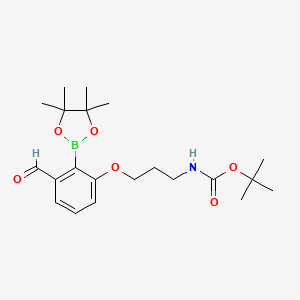
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine typically involves multiple steps. One common method starts with the Claisen-Schmidt condensation of 4-(benzyloxy)benzaldehyde with a suitable ketone to form a chalcone intermediate. This intermediate undergoes cyclization and functional modifications to yield the desired pyridine derivative . The reaction conditions often involve the use of bases such as sodium hydroxide in methanol, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The amino groups in the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to interact with key cellular targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the mechanisms of action of various biological pathways.
作用機序
The mechanism of action of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine: Similar structure with a methyl group substitution.
4-(benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo: Another pyridine derivative with different substituents.
Uniqueness
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group and amino substitutions make it a versatile compound for various applications.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C18H17N3O/c19-17-7-4-12-20-18(17)21-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-12H,13,19H2,(H,20,21) |
InChIキー |
RIYSTXAWVWBEDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C(C=CC=N3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenyl-1-butyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8647643.png)




![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)






![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-](/img/structure/B8647747.png)

